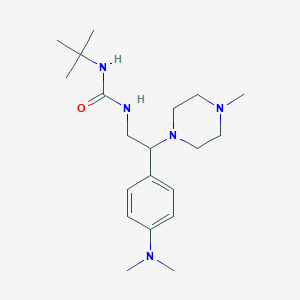![molecular formula C25H33N3O5S2 B2721176 Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-23-4](/img/structure/B2721176.png)
Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The tetrahydrothieno[2,3-c]pyridine moiety is a common structure in many biologically active compounds.
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The tetrahydrothieno[2,3-c]pyridine moiety is a fused ring system that includes a thiophene and a pyridine ring.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .科学的研究の応用
Synthesis and Chemical Applications
Chemical Synthesis and Reactivity : The compound's synthesis involves complex chemical reactions highlighting its potential in creating highly functionalized organic molecules. Studies such as the one by Zhu et al. (2003) showcase the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation reactions with N-tosylimines, leading to tetrahydropyridines, which are crucial in medicinal chemistry for their biological activities (Zhu, Lan, & Kwon, 2003). This research underpins the broader utility of complex organic compounds in facilitating novel synthesis pathways.
Design and Synthesis of Novel Inhibitors : In the realm of drug discovery, the design and synthesis of compounds targeting specific biological pathways are crucial. Research by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues, for instance, demonstrates the synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the compound's relevance in developing new antimicrobial agents (Jeankumar et al., 2013).
Metal–Organic Frameworks (MOFs) : Compounds featuring carboxylate functionalities are often used as ligands in the construction of MOFs, which have applications ranging from catalysis to gas storage. Ahmad et al. (2012) provide insight into the synthesis and magnetic properties of MOFs using carboxylate-based ligands, indicating the potential of such compounds in materials science (Ahmad et al., 2012).
作用機序
The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the target they interact with. They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
将来の方向性
特性
IUPAC Name |
ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S2/c1-4-33-25(30)22-20-12-15-27(17(2)3)16-21(20)34-24(22)26-23(29)18-8-10-19(11-9-18)35(31,32)28-13-6-5-7-14-28/h8-11,17H,4-7,12-16H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTZEKHYNWUVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2721094.png)
![(1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2721095.png)
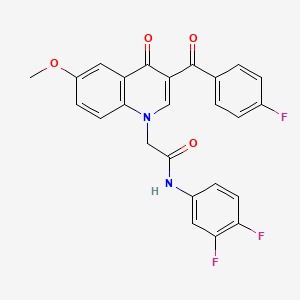
![2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid](/img/structure/B2721099.png)
![(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2721100.png)
![N-(2,6-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2721101.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2721102.png)
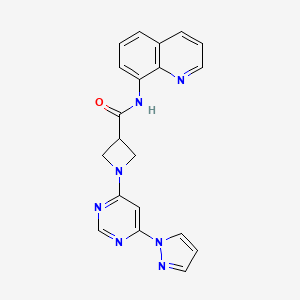


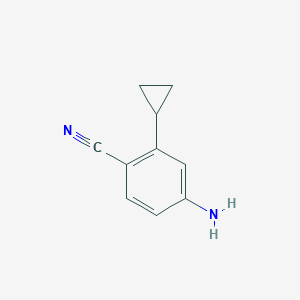
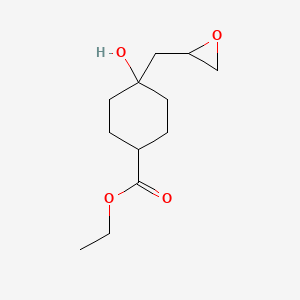
![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2721114.png)
